2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine
Description
2,5,7-Trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine is a structurally complex N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine (PP) family. This fused bicyclic scaffold consists of a pyrazole ring fused to a pyrimidine ring, creating a rigid, planar framework . The compound is substituted at positions 2, 5, and 7 with methyl groups, while position 6 features an (E)-3-phenyl-2-propenyl (cinnamyl) side chain.
Pyrazolo[1,5-a]pyrimidines are renowned for their synthetic versatility and pharmacological relevance, particularly in oncology. The scaffold’s ability to mimic purine bases allows it to interact with ATP-binding pockets in kinases, making it a promising candidate for kinase inhibition .
Properties
IUPAC Name |
2,5,7-trimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-13-12-18-19-14(2)17(15(3)21(18)20-13)11-7-10-16-8-5-4-6-9-16/h4-10,12H,11H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWCILRLRCNNW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)C/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolopyrimidine derivatives with phenylpropene under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity, often involving continuous flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine scaffold exhibits regioselectivity in electrophilic substitutions. While the 2-, 5-, and 7-positions are methylated in this compound, the 3- and 6-positions remain reactive:
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Formylation at Position 3 : Under Vilsmeier-Haack conditions (POCl₃/DMF), the electron-rich C3 position undergoes formylation to yield aldehydes. This reaction is influenced by substituents on the 7-position aryl group .
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Halogenation : Chlorination or bromination at position 6 is feasible using reagents like NCS (N-chlorosuccinimide) or Br₂ in acetic acid, though steric hindrance from the propenyl group may reduce yields.
Oxidation Reactions
The (E)-3-phenyl-2-propenyl side chain undergoes oxidative transformations:
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Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the double bond to an epoxide .
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Dihydroxylation : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) yields vicinal diols, which can be further oxidized to aldehydes using NaIO₄ .
Cross-Coupling Reactions
The propenyl group participates in transition-metal-catalyzed couplings:
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Heck Reaction : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the terminal alkene position .
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Suzuki-Miyaura Coupling : Requires prior bromination of the propenyl chain for coupling with boronic acids .
Reductive Transformations
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Hydrogenation of Propenyl Group : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated propyl chain.
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Nucleophilic Addition : Grignard reagents add to the pyrimidine ring’s electron-deficient positions under basic conditions .
Functional Group Interconversion
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Esterification : The methyl groups at positions 2, 5, or 7 can be oxidized to carboxylic acids using KMnO₄/H₂SO₄, followed by esterification with alcohols.
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Amidation : Reaction with amines in the presence of EDCl/HOBt forms amide derivatives .
Key Mechanistic Insights
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The pyrimidine ring’s electron-deficient nature directs electrophiles to the pyrazole moiety .
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Steric effects from the 2,5,7-trimethyl groups limit reactivity at adjacent positions, favoring modifications at C3 and C6 .
This compound’s versatility in cross-coupling, oxidation, and substitution reactions makes it valuable for medicinal chemistry and materials science applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. In vitro studies have shown that compounds similar to 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that modifications in the substituents on the pyrimidine ring significantly enhanced cytotoxicity against breast and colon cancer cells .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that pyrazolo-pyrimidines can exhibit activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
3. Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Biological Research Applications
1. Enzyme Inhibition
The ability of 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine to act as an enzyme inhibitor has been explored in various studies. It has been reported to inhibit specific kinases involved in cancer progression and other diseases. This inhibition can lead to decreased cell proliferation and increased apoptosis in malignant cells .
2. Drug Development
The structural characteristics of this compound make it an attractive scaffold for the development of new drugs. Researchers are actively modifying the pyrazolo-pyrimidine framework to enhance its pharmacological properties and reduce toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Escherichia coli; potential for developing new antibiotics. |
| Study 3 | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, indicating potential for treating chronic inflammatory diseases. |
Mechanism of Action
The mechanism by which 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves the disruption or enhancement of cellular processes.
Comparison with Similar Compounds
Substituent Effects on Kinase Inhibition
- Cinnamyl vs. Aryl Groups : The (E)-3-phenyl-2-propenyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to smaller substituents (e.g., methyl or methoxy groups in compounds 6m/6p) .
- Fluorine and Trifluoromethyl Groups : The 4-fluoro and CF₃ groups in compound 6p and improve metabolic stability and electronegative interactions, leading to higher potency against kinases like TrkA .
- Methoxy vs. Methyl Groups : Trimethoxy substituents (compound 6m) increase steric bulk and hydrogen-bonding capacity, improving cytotoxicity but reducing selectivity compared to methyl groups .
Biological Activity
2,5,7-Trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine (CAS: 685107-98-6) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H19N3
- Molar Mass : 277.36 g/mol
- Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core with a phenylpropene side chain, which is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Inhibition of Tumor Growth :
- Mechanism of Action :
Neuropharmacological Effects
Beyond its anticancer properties, there is emerging evidence supporting the neuropharmacological potential of 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine.
- CNS Disorders :
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
Q & A
What are effective synthetic routes for preparing 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enol ethers. For example, 7-amino-substituted derivatives can be synthesized via refluxing 5-aminopyrazole with sodium nitromalonaldehyde in ethanol, followed by hydrogenation to introduce amino groups . To optimize yields:
- Use polar aprotic solvents (e.g., DMF or pyridine) for better solubility of intermediates.
- Control reaction temperature (reflux at 80–100°C) to avoid side reactions.
- Introduce the 6-[(E)-3-phenyl-2-propenyl] group via Heck coupling or Wittig reactions, ensuring stereochemical control of the propenyl chain .
Table 1: Optimization Parameters for Key Steps
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Pyridine | 100 | None | 62–70 |
| Propenyl Introduction | DMF | 120 | Pd(OAc)₂ | 55–65 |
| Crystallization | Ethanol | RT | – | 67–70 |
Which spectroscopic and analytical techniques are most reliable for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals for methyl (δ 2.1–2.5 ppm) and propenyl groups (δ 6.3–6.8 ppm for E-configuration). Aromatic protons appear at δ 7.2–8.1 ppm .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolve regiochemistry and stereochemistry, particularly for the propenyl chain (e.g., C1–C2–C3–Cl1 torsion angles ).
- Elemental Analysis : Validate C, H, N content (e.g., C: 61.65–69.27%, N: 24.40–27.65% ).
How do substituent variations at the 6-position influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
The 6-position is critical for modulating bioactivity. For example:
- Trifluoromethyl groups enhance metabolic stability and enzyme inhibition (e.g., adenosine A2A antagonism ).
- Amino or hydrazinyl groups improve solubility and enable hydrogen bonding with biological targets .
- Arylpropenyl chains (e.g., 3-phenyl-2-propenyl) increase lipophilicity, enhancing membrane permeability.
Advanced Consideration:
Comparative studies show that 6-[(E)-3-phenyl-2-propenyl] derivatives exhibit higher anticancer activity (IC₅₀: 1.2–5.8 µM) than methyl or cyano analogs due to π-π stacking with kinase active sites .
What strategies can resolve contradictions in reported biological activities of structurally similar pyrazolo[1,5-a]pyrimidine compounds?
Answer:
Contradictions often arise from subtle structural differences or assay variability. Mitigation strategies include:
- Crystallographic Validation : Confirm binding modes (e.g., trifluoromethyl vs. methyl interactions ).
- Dose-Response Profiling : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to identify potency thresholds.
- Computational Docking : Compare binding affinities using software like AutoDock Vina to rationalize activity disparities .
How can computational chemistry predict the reactivity of pyrazolo[1,5-a]pyrimidine derivatives during functionalization?
Answer:
- DFT Calculations : Optimize transition states for regioselective electrophilic substitution at the 3- or 7-positions.
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic sites (e.g., HOMO localization at N1/C2) for alkylation or azo coupling .
- MD Simulations : Model solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
Table 2: Computed Reactivity Indices for Key Positions
| Position | Fukui Index (f⁻) | Local Softness (s⁻) |
|---|---|---|
| C3 | 0.45 | 0.32 |
| C7 | 0.38 | 0.28 |
| N1 | 0.52 | 0.41 |
What are the challenges in achieving regioselectivity during the functionalization of the pyrazolo[1,5-a]pyrimidine core?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects : Electron-rich positions (e.g., N1) favor electrophilic attacks, but steric hindrance from 2,5,7-trimethyl groups may redirect reactivity to C6 .
- Catalytic Control : Use Pd-catalyzed cross-coupling to target C6 over C3 .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amino groups) during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
